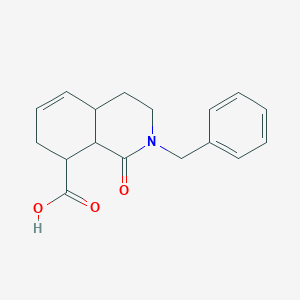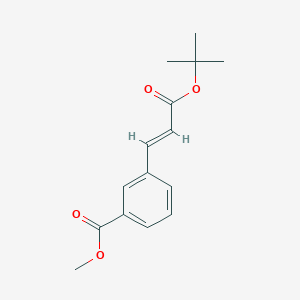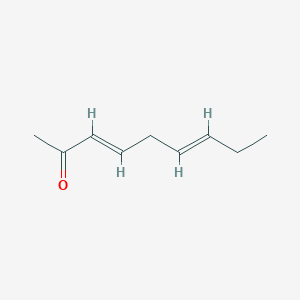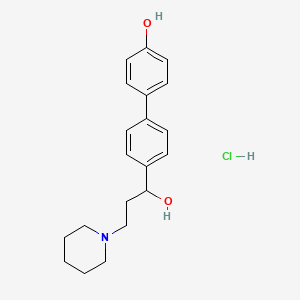
N-Isopropyl-3,5-dimethylisoxazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- is a chemical compound with the molecular formula C8H14N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- can be achieved through several methods. One common approach involves the reduction of 3,5-dimethyl-4-nitroisoxazole in the presence of zinc and ammonium chloride in water . Another method includes the reaction of 3,5-dimethylisoxazole with isopropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce different amine compounds .
Wissenschaftliche Forschungsanwendungen
4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-4-isoxazolamine: A closely related compound with similar structural features but different functional groups.
4,5-Dimethyl-3-isoxazolamine: Another isomer with distinct chemical properties and applications.
Uniqueness
4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3,5-dimethyl-N-propan-2-yl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C8H14N2O/c1-5(2)9-8-6(3)10-11-7(8)4/h5,9H,1-4H3 |
InChI-Schlüssel |
LSRABUOCRTXSGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)











![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)

